molecular formula C14H19N3O B1604603 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 63214-60-8

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B1604603
CAS No.: 63214-60-8
M. Wt: 245.32 g/mol
InChI Key: IGPACMIJADAUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound built on the 1,3,8-triazaspiro[4.5]decane scaffold, which has been identified in scientific screening as a core structure for novel Delta Opioid Receptor (DOR) agonists . This scaffold serves as a versatile research chemical, with various derivatives being explored as modulators for G-protein coupled receptors (GPCRs), particularly in the field of neuropharmacology . Derivatives of this spirocyclic structure have been investigated for their potential as opioid receptor modulators, showing enhanced affinity for the mu-opioid receptor in certain configurations . Furthermore, related structural analogs have been evaluated in vivo as potential radioligands for imaging dopamine D2 receptors in the brain, highlighting the significance of this core structure in developing central nervous system (CNS) targeting agents . The 1,3,8-triazaspiro[4.5]decan-4-one chemotype represents a promising lead for developing non-conventional DOR agonists that are slightly biased toward G-protein signaling, which may offer a better adverse effect profile compared to other delta opioid agonists in preclinical research . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPACMIJADAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276750
Record name 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-60-8
Record name 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the condensation of substituted cyclohexanones with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one under reductive amination conditions or related cyclization and alkylation reactions. The process typically includes:

  • Reductive amination of a cyclohexanone derivative with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
  • Cyclization and reduction steps to form the spirocyclic framework.
  • Optional alkylation or benzylation to introduce specific substituents at the 8-position.

This methodology allows for the introduction of various substituents on the cyclohexyl ring, including methyl, isopropyl, tert-butyl, phenyl, and other groups, resulting in a range of derivatives with different physicochemical and biological properties.

Specific Preparation from 3-Methyl-cyclohexanone

A detailed example of the preparation of the 3-methyl derivative is described in the European patent EP0921125A1, where the compound is synthesized by reductive amination of 3-methyl-cyclohexanone with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The procedure involves:

  • Dissolving 3-methyl-cyclohexanone in tetrahydrofuran (THF).
  • Adding 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
  • Using sodium cyanoborohydride (NaBH3CN) as the reducing agent.
  • Refluxing the mixture to facilitate reductive amination.
  • Isolating the product as a hydrochloride salt with melting point > 250 °C and molecular ion peak at m/e = 328 (M+H+).

This method yields a mixture of stereoisomers (cis- and trans-) of 3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride.

Reductive Amination Details

Reductive amination is the key step in the synthesis, typically conducted as follows:

Step Reagents and Conditions Outcome
1 Cyclohexanone derivative (e.g., 3-methyl-cyclohexanone) + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one in THF Formation of imine intermediate
2 Addition of sodium cyanoborohydride (NaBH3CN) Reduction of imine to amine
3 Reflux for several hours (e.g., 5 hours) Completion of reductive amination
4 Work-up: removal of solvent, extraction, washing Isolation of crude product
5 Purification by recrystallization or chromatography Pure 3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

This method is robust and allows for the preparation of various substituted derivatives by changing the starting cyclohexanone.

Alternative and Related Methods

Other methods reported in the literature and patents include:

  • Cyclization and reduction of precursors to form the spirocyclic ring system directly.
  • Alkylation or benzylation of the parent 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one to introduce substituents at nitrogen or carbon atoms.
  • Use of halogenated intermediates for nucleophilic substitution reactions to diversify the substituents.

Example of Synthesis from 3,3,5,5-Tetramethyl-cyclohexanone

Another example involves the reaction of 3,3,5,5-tetramethyl-cyclohexanone with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one under similar reductive amination conditions, yielding the corresponding spirocyclic derivative with high melting point and characteristic mass spectrometry data (m/e = 370 M+H+).

Research Findings and Characterization

  • The synthesized compounds generally exhibit high melting points (>250 °C), indicating high purity and crystalline nature.
  • Mass spectrometry (MS) confirms the expected molecular ion peaks corresponding to the molecular weight plus a proton.
  • Structural confirmation is often done by X-ray crystallography, especially for complex derivatives, validating the spirocyclic framework and stereochemistry.
  • The synthetic routes are adaptable to various cyclohexanone derivatives, allowing the preparation of a library of compounds for pharmaceutical evaluation.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Features Reference
1 3-Methyl-cyclohexanone + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one NaBH3CN, THF, reflux, acidic conditions Mixture of stereoisomers, m.p. > 250 °C, MS m/e = 328
2 3,3,5,5-Tetramethyl-cyclohexanone + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Similar reductive amination conditions High melting point derivative, MS m/e = 370
3 Halogenated intermediates + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Nucleophilic substitution, alkylation Functionalized derivatives for SAR studies
4 Various substituted cyclohexanones + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Reductive amination, cyclization Diverse library of compounds for biological testing

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, typically under the influence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
This compound exhibits notable pharmacological activities. It has been studied for its potential as an antidepressant and anxiolytic agent. The triazole moiety in its structure contributes to its interaction with neurotransmitter systems, which is critical for mood regulation.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry indicated that derivatives of triazaspiro compounds showed enhanced binding affinity to serotonin receptors, suggesting their utility in treating mood disorders .
  • Another research highlighted the compound's ability to modulate the activity of GABA receptors, which are often targeted in the development of anxiolytic drugs .

Materials Science

Polymer Chemistry:
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has been explored as a building block in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties.

Applications:

  • The compound has been utilized in creating thermosetting resins , which are crucial for applications requiring high thermal stability and durability.
  • Research indicates that incorporating this triazaspiro compound into polymer matrices can significantly enhance their mechanical strength and thermal resistance .

Research Tool

Biochemical Research:
The compound serves as a valuable tool in biochemical research due to its ability to interact selectively with various biological targets. It is often used in studies investigating receptor-ligand interactions and enzyme inhibition.

Case Studies:

  • In a recent study on enzyme inhibitors, 3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated effective inhibition of specific kinases involved in cancer progression, highlighting its potential as a lead compound for anticancer drug development .
  • Its role in studying neurochemical pathways has also been documented, providing insights into neurological disorders and potential therapeutic approaches .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntidepressant/AnxiolyticEnhanced binding to serotonin receptors
Modulation of GABA receptor activity
Materials SciencePolymer SynthesisImproved mechanical strength and thermal stability
Research ToolBiochemical InteractionsEffective kinase inhibition
Insights into neurochemical pathways

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Discussion of Contradictions and Limitations

  • Selectivity vs. Efficacy: While Ro 64-6198 exhibits high NOP selectivity, its hypothermic side effects highlight trade-offs between receptor specificity and therapeutic safety .
  • Synthetic Challenges : Derivatives with bulky 8-substituents (e.g., benzo[b]thiophene in 27 ) require rigorous optimization to balance yield and activity .
  • Species Variability: Antiparasitic activity in T.

Biological Activity

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a compound of interest due to its potential biological activity, particularly in the context of neurological disorders. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C14H19N3OC_{14}H_{19}N_3O and a molecular weight of approximately 245.33 g/mol. The structure features a spirocyclic framework that is characteristic of several bioactive compounds. The compound's specific structural attributes may contribute to its interaction with biological targets.

Research indicates that 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibits activity as a ligand for the GABA transporter subtype GAT1. This transporter plays a crucial role in regulating GABA levels in the brain, which is significant for various neurological functions and disorders .

Pharmacological Effects

The compound has been evaluated for its effects on several neurological conditions:

  • Neuropathic Pain : Compounds targeting GAT1 are being explored for their potential to alleviate neuropathic pain by modulating GABAergic transmission .
  • Anxiety and Depression : Given the involvement of GABA in mood regulation, this compound may have implications for treating anxiety and depressive disorders.
  • Schizophrenia and Epilepsy : Dysregulation of GABAergic signaling is implicated in these conditions, making GAT1 a promising target for therapeutic intervention.

Case Studies and Research Findings

A notable study involved screening libraries of compounds for their ability to inhibit GAT1, where 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one was identified as a potential lead compound due to its binding affinity .

Table: Summary of Biological Activities

ConditionMechanism of ActionReference
Neuropathic PainInhibition of GABA transporter (GAT1)
AnxietyModulation of GABAergic transmission
DepressionPotential antidepressant effects
SchizophreniaTargeting dysregulated GABA signaling
EpilepsyInhibition of excessive neuronal activity

Q & A

Q. Advanced Translational Research

  • In Vitro : Competitive radioligand binding (e.g., [³H]DAMGO for mu-opioid receptors) and functional assays (cAMP, GTPγS) confirm target engagement .
  • In Vivo : Tail-flick (analgesia) and elevated plus-maze (anxiety) tests in rodents. For example, Ro 64-6198 shows anxiolytic effects at 3 mg/kg (i.p.) without motor impairment .
  • Selectivity Profiling : Cross-screening against 5HT, dopamine, and sigma receptors minimizes off-target risks .

What analytical techniques resolve stereochemical uncertainties in spirocyclic derivatives?

Q. Advanced Characterization

  • Chiral HPLC : Separates enantiomers (e.g., R-(+)-8-(chroman-4-yl) analogue) with >99% enantiomeric excess .
  • X-ray Crystallography : Confirms absolute configuration of key intermediates (e.g., hexahydrophenalenyl derivatives) .
  • NOESY NMR : Maps spatial proximity of substituents to the spirocyclic core, aiding pharmacophore modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.